N'-[(furan-2-yl)methyl]-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide
Description
The compound N'-[(furan-2-yl)methyl]-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide belongs to a class of thieno[3,4-c]pyrazole derivatives functionalized with ethanediamide linkages. Its core structure comprises a fused thiophene-pyrazole heterocycle substituted with a phenyl group at position 2. The ethanediamide moiety bridges the thienopyrazole nitrogen and a furan-2-ylmethyl group, introducing both aromatic (furan) and hydrogen-bonding (amide) functionalities.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c23-17(19-9-13-7-4-8-25-13)18(24)20-16-14-10-26-11-15(14)21-22(16)12-5-2-1-3-6-12/h1-8H,9-11H2,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMPZYWRCKDVRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(furan-2-yl)methyl]-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethylamine, which is then reacted with 2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazole-3-carboxylic acid under appropriate conditions to form the desired ethanediamide derivative. The reaction conditions often involve the use of solvents like ethanol or dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[(furan-2-yl)methyl]-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N’-[(furan-2-yl)methyl]-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Biological Research: It is used in studies related to enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of N’-[(furan-2-yl)methyl]-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to the disruption of critical biological pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell growth and proliferation .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Hypothetical formula inferred from structural analogs.
Key Findings:
This may improve aqueous solubility but reduce membrane permeability . The dimethylaminoethyl substituent () introduces a basic nitrogen, which could enhance bioavailability via protonation at physiological pH .
Molecular Weight Trends: The target compound’s hypothetical molecular weight (~368.4 g/mol) falls between the lighter dimethylaminoethyl analog (359.45 g/mol) and the bulkier phenylethyl derivative (408.47 g/mol). This positions it as a mid-sized candidate for structure-activity relationship (SAR) studies.
Structural Flexibility: The thieno[3,4-c]pyrazole core is conserved across all analogs, suggesting its critical role in binding or stability. Substituent variations likely modulate electronic properties (e.g., furan’s electron-rich nature vs. phenyl’s aromaticity).
Research Tools and Methodological Considerations
Crystallographic software such as SHELXL (for refinement) and ORTEP-3 (for molecular graphics) are widely used to resolve and visualize the 3D structures of such compounds . The WinGX suite facilitates small-molecule crystallography, enabling precise determination of bond angles and intermolecular interactions critical for SAR analyses .
Notes and Limitations
- Biological Data: No activity or toxicity data for the target compound or its analogs are provided in the evidence. Further in vitro/in vivo studies are needed to correlate structural features with functional outcomes.
- Synthetic Accessibility : The furan-2-ylmethyl group may pose synthetic challenges due to furan’s sensitivity to strong acids or oxidants, unlike the more robust phenyl or alkylamine substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
